molecular formula C8H7F4N B3031683 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline CAS No. 62158-93-4

3-Fluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B3031683
CAS No.: 62158-93-4
M. Wt: 193.14 g/mol
InChI Key: PGROACPGTQITOX-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2,2,2-trifluoroethyl)aniline is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a fluorine atom attached to the aniline ring and a trifluoroethyl group, which imparts distinct chemical properties. The presence of fluorine atoms often enhances the compound’s stability, lipophilicity, and bioavailability, making it valuable in pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the N-trifluoroethylation of aniline derivatives. One common method is the iron porphyrin-catalyzed N-trifluoroethylation using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This reaction is conducted in aqueous solution and involves a cascade diazotization/N-trifluoroethylation process . The reaction conditions are mild, and the yields are generally good.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and reagents is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the aniline ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives.

Scientific Research Applications

3-Fluoro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Its potential bioactivity is explored in drug discovery and development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-(2,2,2-trifluoroethyl)aniline
  • 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline
  • 2,2,2-Trifluoroethylamine

Uniqueness

3-Fluoro-N-(2,2,2-trifluoroethyl)aniline is unique due to the specific positioning of the fluorine atom on the aniline ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-fluoro-N-(2,2,2-trifluoroethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4,13H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGROACPGTQITOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651510
Record name 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62158-93-4
Record name 3-Fluoro-N-(2,2,2-trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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